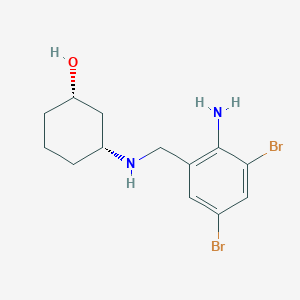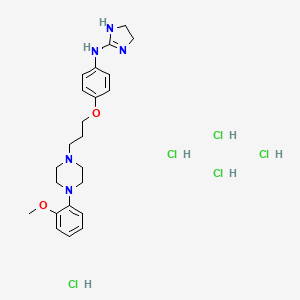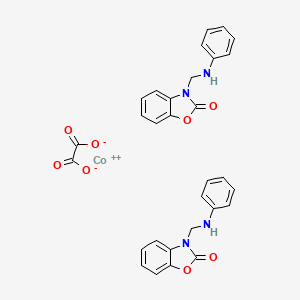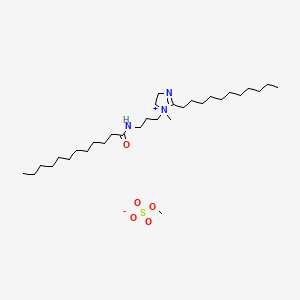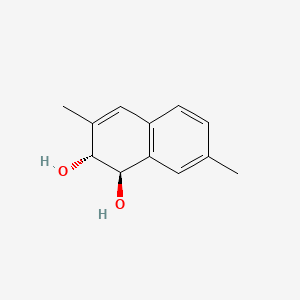
trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
反式-1,2-二氢-3,7-二甲基-1,2-萘二醇: 是一种属于萘二醇类化合物。其特征是在萘环体系上连接着两个羟基。
准备方法
合成路线和反应条件: 反式-1,2-二氢-3,7-二甲基-1,2-萘二醇的合成通常涉及相应的萘衍生物的还原。一种常见的方法是在适宜的催化剂(如钯碳(Pd/C))存在下,用氢气催化加氢3,7-二甲基-1,2-萘醌。反应在温和条件下进行,通常在室温和常压下进行,以生成所需的二氢二醇产物。
工业生产方法: 反式-1,2-二氢-3,7-二甲基-1,2-萘二醇的工业生产可能涉及大规模催化加氢工艺。使用连续流动反应器和优化的反应条件可以提高化合物的效率和产率。此外,还采用重结晶和色谱等纯化技术来获得适合各种应用的高纯度产品。
化学反应分析
反应类型:
氧化: 反式-1,2-二氢-3,7-二甲基-1,2-萘二醇可以发生氧化反应形成相应的萘醌。常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 该化合物可以使用如氢化铝锂(LiAlH4)等还原剂进一步还原形成四氢萘衍生物。
取代: 亲电取代反应可以在芳香环上发生,允许引入各种官能团。常用的试剂包括溴(Br2)和硝酸(HNO3)。
常用试剂和条件:
氧化: 水溶液中的KMnO4,乙酸中的CrO3。
还原: 无水乙醚中的LiAlH4。
取代: 四氯化碳(CCl4)中的Br2,硫酸(H2SO4)中的HNO3。
主要产物形成:
氧化: 3,7-二甲基-1,2-萘醌。
还原: 3,7-二甲基-1,2,3,4-四氢萘。
取代: 3,7-二甲基-1-溴-2-萘二醇,3,7-二甲基-1-硝基-2-萘二醇。
科学研究应用
化学: 反式-1,2-二氢-3,7-二甲基-1,2-萘二醇在有机合成中用作构建单元
生物学: 在生物学研究中,该化合物因其潜在的抗氧化性能而被研究。它清除自由基和保护细胞免受氧化应激的能力使其成为开发治疗剂的候选药物。
医药: 该化合物与某些生物活性分子的结构相似,导致对其作为候选药物的潜力的研究。它正在探索其抗炎和抗癌特性。
工业: 在工业领域,反式-1,2-二氢-3,7-二甲基-1,2-萘二醇用于生产染料和颜料。其稳定性和反应性使其适合各种化学工艺。
作用机制
反式-1,2-二氢-3,7-二甲基-1,2-萘二醇的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的羟基可以与酶的活性位点形成氢键,调节其活性。此外,其芳香结构允许与受体位点发生π-π相互作用,影响细胞信号通路。
与相似化合物的比较
相似化合物:
反式-1,2-二氢-1,2-萘二醇: 结构相似,但在位置 3 和 7 缺少甲基。
顺式-1,2-二氢-3,7-二甲基-1,2-萘二醇: 羟基的空间排列不同的立体异构体。
1,2,3,4-四氢-1,2-萘二醇: 还原形式,具有额外的氢原子。
独特性: 反式-1,2-二氢-3,7-二甲基-1,2-萘二醇的独特性在于位置 3 和 7 存在甲基,这会影响其反应性和与其他分子的相互作用。这种结构特征使其区别于其他萘二醇,并促成了其特有的化学和生物学特性。
相似化合物的比较
trans-1,2-Dihydro-1,2-naphthalenediol: Similar structure but lacks the methyl groups at positions 3 and 7.
cis-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol: Stereoisomer with different spatial arrangement of hydroxyl groups.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Reduced form with additional hydrogen atoms.
Uniqueness: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol is unique due to the presence of methyl groups at positions 3 and 7, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenediols and contributes to its specific chemical and biological properties.
属性
CAS 编号 |
69699-74-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
(1R,2R)-3,7-dimethyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9-6-8(2)11(13)12(14)10(9)5-7/h3-6,11-14H,1-2H3/t11-,12-/m1/s1 |
InChI 键 |
RRTBFFNWAUIBLN-VXGBXAGGSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)C=C([C@H]([C@@H]2O)O)C |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C(C2O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




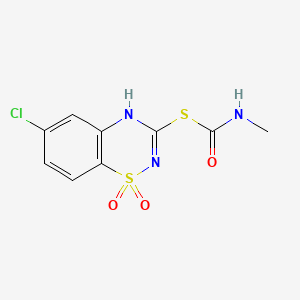
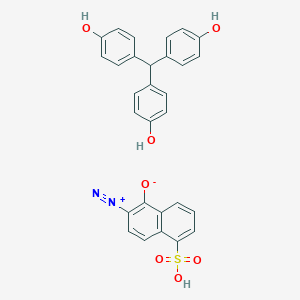
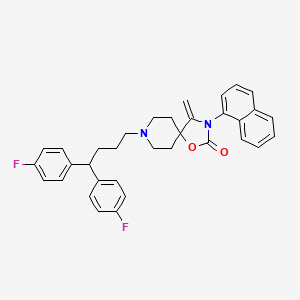
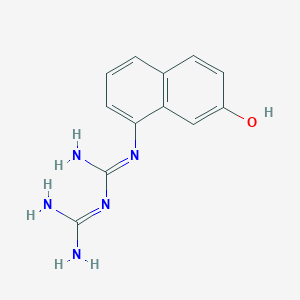
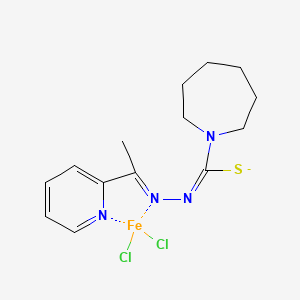

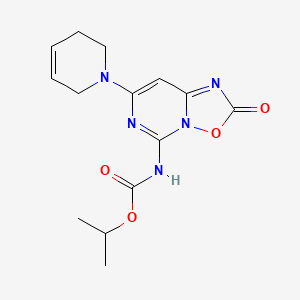
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
